JNJ-39729209
Description
Molecular and Physiological Significance of TRPV1 Channels in Biological Systems
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a protein encoded by the TRPV1 gene. wikipedia.org It functions as a non-selective cation channel, meaning it allows the passage of positively charged ions across the cell membrane. xiahepublishing.comfrontiersin.orgnih.gov TRPV1 is a member of the transient receptor potential (TRP) family of ion channels. wikipedia.orgfrontiersin.orgnih.gov These channels are crucial for sensory perception.
TRPV1 is primarily recognized for its role in detecting and regulating body temperature, as well as sensing scalding heat and pain (nociception). wikipedia.org It can be activated by a variety of stimuli, including:
High temperatures (typically above 43°C or 109°F). frontiersin.orgnih.govunibo.it
Capsaicin, the active component in chili peppers. unibo.it
Acidic conditions (low pH). wikipedia.orgfrontiersin.orgnih.gov
Endogenous lipid metabolites such as anandamide. wikipedia.org
TRPV1 receptors are predominantly found in the nociceptive neurons of the peripheral nervous system. wikipedia.org However, their expression has been identified in a wide range of tissues and cells, including the central nervous system, vascular endothelial cells, smooth muscle cells, and immune cells. wikipedia.orgfrontiersin.orgnih.govnih.gov This widespread distribution suggests its involvement in a diverse array of physiological processes beyond pain and heat sensation. xiahepublishing.com
Table 1: Key Physiological Roles of TRPV1 Channels
| Biological System | Physiological Function |
| Nervous System | Pain transmission and modulation, temperature regulation, learning and memory. wikipedia.orgxiahepublishing.com |
| Cardiovascular System | Regulation of vascular tone, blood pressure, and cardioprotection. xiahepublishing.comfrontiersin.orgnih.gov |
| Urinary System | Involvement in the micturition reflex and regulation of bladder contractility. xiahepublishing.com |
| Digestive System | Regulation of gastrointestinal motility and gastric acid secretion. frontiersin.orgnih.gov |
| Immune System | Modulation of immune responses, including cytokine release and phagocytosis. wikipedia.org |
The activation of TRPV1 leads to an influx of calcium ions into the cell, which triggers a cascade of signaling events. frontiersin.orgnih.gov This can result in the release of neurotransmitters and inflammatory mediators, contributing to the sensation of pain and the initiation of inflammatory responses. frontiersin.orgnih.govnih.gov
Theoretical Frameworks for TRPV1 Modulation in Pathophysiological States
Given its central role in pain and inflammation, the modulation of TRPV1 activity has become a significant therapeutic target for a variety of diseases. xiahepublishing.comnih.gov Alterations in the expression and/or function of TRPV1 channels are associated with numerous pathological conditions. xiahepublishing.com
The theoretical basis for targeting TRPV1 lies in its involvement in the sensitization process during inflammation and nerve injury. In such states, inflammatory mediators like prostaglandins (B1171923) and bradykinin (B550075) can lower the activation threshold of TRPV1, leading to a state of hypersensitivity where normally innocuous stimuli are perceived as painful (allodynia) and noxious stimuli are perceived as more painful (hyperalgesia). unibo.itnih.gov
By blocking the activity of TRPV1 with antagonists, it is theoretically possible to prevent or reduce this sensitization, thereby alleviating pain. This approach is being explored for various types of pain, including:
Inflammatory Pain: Associated with conditions like osteoarthritis. wikipedia.org
Neuropathic Pain: Resulting from nerve damage, such as that seen in multiple sclerosis or as a side effect of chemotherapy. wikipedia.org
Chronic Cough: Evidence suggests an increased number of TRPV1-expressing nerve fibers in the airways of individuals with chronic cough. nih.govamegroups.org
The development of TRPV1 antagonists is based on the principle of competitive binding, where the antagonist molecule binds to the receptor at the same site as the natural activators (agonists) but does not activate the channel. nih.gov This blockade prevents the influx of ions and the subsequent signaling that leads to pain and inflammation.
However, a significant challenge in the development of systemic TRPV1 antagonists has been the side effect of hyperthermia, an increase in core body temperature. wikipedia.orgresearchgate.net This suggests that TRPV1 plays a role in the central regulation of body temperature. researchgate.net Researchers are actively seeking to develop antagonists that can provide analgesia without this adverse effect. researchgate.net
Overview of JNJ-39729209 as a Research Compound Targeting TRPV1
This compound is a chemical compound that has been characterized as a novel and selective antagonist of the TRPV1 receptor. jst.go.jpresearchgate.net Preclinical studies have shown that it is a structurally novel compound with properties that suggest potential for further investigation. researchgate.netresearchgate.net
In preclinical pharmacokinetic studies, this compound demonstrated low clearance, a moderate volume of distribution, and good oral bioavailability. researchgate.net Importantly, it was also found to be brain penetrant, which is a significant characteristic for a compound intended to treat centrally mediated pain. researchgate.net A dual action, both peripherally and centrally, is believed to be necessary for broad-spectrum analgesia. nih.gov
Research has indicated that this compound is effective in preclinical models. researchgate.net Its development and study contribute to the broader effort to understand the therapeutic potential of TRPV1 antagonism. researchgate.net Specifically, the investigation of compounds like this compound helps to further elucidate the role of TRPV1 in various disease states and to refine the development of future therapeutic agents targeting this channel. nih.govtandfonline.com
Table 2: Profile of this compound
| Characteristic | Description |
| Compound Type | Novel, selective TRPV1 antagonist. jst.go.jpresearchgate.net |
| Preclinical Pharmacokinetics | Low clearance, moderate volume of distribution, good oral bioavailability, brain penetrant. researchgate.net |
| Therapeutic Potential | Investigated for its potential analgesic effects. researchgate.net |
Properties
CAS No. |
1160606-90-5 |
|---|---|
Molecular Formula |
C19H11Cl2F3N4S |
Molecular Weight |
455.28 |
IUPAC Name |
2-(2,6-dichlorobenzyl)-N-(4-(trifluoromethyl)phenyl)thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C19H11Cl2F3N4S/c20-13-2-1-3-14(21)12(13)8-15-28-16-17(25-9-26-18(16)29-15)27-11-6-4-10(5-7-11)19(22,23)24/h1-7,9H,8H2,(H,25,26,27) |
InChI Key |
ZLJIMPNGWJVGFZ-UHFFFAOYSA-N |
SMILES |
FC(C1=CC=C(NC2=NC=NC3=C2N=C(CC4=C(Cl)C=CC=C4Cl)S3)C=C1)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ39729209; JNJ 39729209; JNJ-39729209 |
Origin of Product |
United States |
Molecular and Cellular Pharmacological Characterization of Jnj 39729209
In Vitro Binding Kinetics and Affinity of JNJ-39729209 to TRPV1 Receptors
The initial characterization of this compound involved comprehensive in vitro binding assays to determine its affinity and kinetic profile at the TRPV1 receptor.
Competition Binding Studies with Established TRPV1 Ligands
Competition binding studies are crucial for understanding how a new ligand interacts with a receptor in the presence of a known, radiolabeled ligand. In the case of this compound, its ability to displace [³H]-resiniferatoxin (RTX), a potent TRPV1 agonist, from the receptor was evaluated. These studies demonstrated that this compound effectively displaces [³H]-RTX binding to the TRPV1 receptor, indicating that it interacts with the same or an allosterically coupled binding site. nih.gov This competitive interaction is a hallmark of many TRPV1 antagonists and provides a quantitative measure of the compound's affinity for the receptor. researchgate.net
Species Homolog-Specific Binding Profiles of this compound
The therapeutic potential of a drug candidate often depends on its consistent pharmacological activity across different species, which is essential for preclinical to clinical translation. This compound has been characterized for its antagonist activity at TRPV1 receptors from multiple species, including human, rat, canine, and guinea pig. medchemexpress.eumedchemexpress.com The compound exhibits high affinity across these species, as indicated by its pIC50 values, which are the negative logarithm of the half-maximal inhibitory concentration (IC50). medchemexpress.eumedchemexpress.com
| Species | pIC50 |
| Human | 7.9 |
| Rat | 8.5 |
| Canine | 7.9 |
| Guinea Pig | 7.7 |
| Table 1: Species Homolog-Specific Binding of this compound to TRPV1 Receptors. medchemexpress.eumedchemexpress.com |
The potent antagonist activity observed in different species, particularly in rat and guinea pig, supports its use in preclinical models of pain and other TRPV1-mediated conditions. nih.govmedchemexpress.eu
Functional Assessment of TRPV1 Channel Modulation by this compound
Beyond binding affinity, the functional consequences of this compound's interaction with the TRPV1 channel are critical to its pharmacological profile.
Inhibition of Agonist-Induced TRPV1 Activation (e.g., Capsaicin (B1668287), Protons, Heat)
The TRPV1 channel is a polymodal receptor, meaning it can be activated by a variety of stimuli, including chemical agonists like capsaicin (the pungent component of chili peppers), noxious heat (temperatures above 42°C), and acidic conditions (protons). researchgate.net this compound has been shown to be a polymodal inhibitor, effectively preventing the activation of the TRPV1 channel by all three of these key stimuli: capsaicin, protons, and heat. nih.govresearchgate.netresearchgate.net This broad-spectrum antagonism is a characteristic of first-generation TRPV1 antagonists. mdpi.com The ability of this compound to block these diverse activation pathways underscores its robust inhibitory effect on the TRPV1 channel.
Mechanisms of Antagonism on TRPV1 Channel Gating and Ion Permeation
The precise molecular mechanisms by which this compound antagonizes TRPV1 channel function are a subject of ongoing investigation. However, based on its competitive binding with resiniferatoxin (B1680534) and its classification as a classical antagonist, it is likely that this compound acts as a competitive antagonist at the vanilloid binding site. nih.govopenaccessjournals.com This mode of action implies that it directly competes with agonists like capsaicin for binding to the channel, thereby preventing the conformational changes necessary for channel gating and subsequent ion permeation. mdpi.com The influx of cations, primarily calcium and sodium, through the opened channel pore is what leads to neuronal depolarization and the sensation of pain. By blocking this initial activation step, this compound effectively silences the receptor's response to noxious stimuli. openaccessjournals.com
Structure-Activity Relationship (SAR) Studies for this compound Analogs
While specific structure-activity relationship (SAR) studies for analogs of this compound are not extensively detailed in the public domain, the discovery and optimization of such a compound would have inherently involved a rigorous SAR campaign. acs.org The chemical scaffold of this compound, 2-(2,6-dichloro-benzyl)-thiazolo[5,4-d]pyrimidin-7-yl]-(4-trifluoromethyl-phenyl)-amine, is considered structurally novel. nih.gov The process of identifying this lead compound and refining its properties would have involved the synthesis and biological evaluation of numerous analogs. acs.org These studies would systematically explore how modifications to different parts of the molecule—such as the dichlorobenzyl group, the thiazolopyrimidine core, and the trifluoromethylphenyl moiety—impact its potency, selectivity, and pharmacokinetic properties. nih.gov Such SAR investigations are fundamental to medicinal chemistry and are essential for identifying a clinical candidate with an optimal balance of efficacy and drug-like characteristics. nih.govdntb.gov.ua
Elucidation of Key Structural Motifs for TRPV1 Interaction
The efficacy of this compound as a TRPV1 antagonist is intrinsically linked to its specific chemical architecture, which allows for high-affinity binding to the receptor. The core of the molecule is a thiazolo[5,4-d]pyrimidine (B3050601) scaffold, a heterocyclic system that has been a focus of medicinal chemistry efforts for developing TRPV1 antagonists. researchgate.netcgl.org.cn Structure-activity relationship (SAR) studies on this and related scaffolds have illuminated the critical roles of various substituents in modulating receptor interaction.
For the thiazolo[5,4-d]pyrimidine series, key interactions are dictated by substitutions at the 2- and 7-positions of the bicyclic core. The 7-position is crucial for establishing interactions within the binding pocket of the TRPV1 receptor. In this compound, this position is occupied by a (4-trifluoromethyl-phenyl)-amine moiety. The trifluoromethyl group is a strong electron-withdrawing group that can influence the electronic properties of the phenyl ring and participate in specific interactions, such as halogen bonding or dipole-dipole interactions, with amino acid residues in the receptor. The amine linker provides a point of flexibility and potential for hydrogen bonding.
This compound has been shown to displace the binding of tritiated resiniferatoxin, a potent TRPV1 agonist, and to prevent receptor activation by various stimuli, including capsaicin, protons, and heat, indicating that it acts as a competitive antagonist. nih.gov
| Key Structural Motif | Position on Scaffold | Putative Role in TRPV1 Interaction |
| Thiazolo[5,4-d]pyrimidine | Core Scaffold | Provides the fundamental framework for the spatial orientation of key interacting moieties. |
| (4-Trifluoromethyl-phenyl)-amine | 7-position | Engages with the receptor binding pocket; the trifluoromethyl group likely participates in specific electronic or halogen bonding interactions. |
| 2,6-Dichlorobenzyl group | 2-position | Occupies a hydrophobic pocket within the TRPV1 receptor, enhancing binding affinity and potency. The dichlorination restricts conformational flexibility. |
Rational Design and Synthesis of this compound Derivatives
The development of this compound is a result of a rational drug design approach, building upon the understanding of the SAR of the thiazolo[5,4-d]pyrimidine scaffold. Research by Johnson & Johnson on 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives established the importance of substitutions at these positions for potent TRPV1 antagonism. researchgate.net This foundational work guided the synthesis of further derivatives to optimize potency, selectivity, and pharmacokinetic properties.
The synthesis of the thiazolo[5,4-d]pyrimidine core is a non-trivial challenge that has been a subject of process development research. cgl.org.cn An efficient, scalable synthesis was developed to facilitate the construction of this key structural feature, enabling the exploration of various derivatives. cgl.org.cn The general strategy often involves the construction of the substituted pyrimidine (B1678525) ring, followed by the formation of the fused thiazole (B1198619) ring.
For the synthesis of this compound and its analogs, a common synthetic route involves the initial preparation of a substituted 5-aminopyrimidine (B1217817). This intermediate can then undergo reactions to form the thiazole ring, often involving acylation and subsequent intramolecular cyclization. The specific benzyl (B1604629) and aniline (B41778) moieties can be introduced at different stages of the synthesis, allowing for the creation of a library of derivatives for SAR exploration.
The exploration of derivatives would have systematically varied the substituents at the 2- and 7-positions to identify the optimal combination for TRPV1 antagonism. For instance, different substitution patterns on the benzyl ring and the phenylamine moiety would have been investigated to fine-tune the electronic and steric properties of the molecule for enhanced receptor binding and improved drug-like properties. The selection of the 2,6-dichloro-benzyl and 4-trifluoromethyl-phenyl groups in this compound is a culmination of these iterative design and synthesis efforts.
| Compound | Scaffold | R1 (at position 2) | R2 (at position 7) |
| This compound | Thiazolo[5,4-d]pyrimidine | 2,6-Dichlorobenzyl | (4-Trifluoromethyl-phenyl)-amine |
| Lead Compound (from Liu et al., 2011) | Thiazolo[5,4-d]pyrimidine | Related benzyl group | Related aniline moiety |
| General Diamino Derivatives (from Lebsack et al., 2009) | Thiazolo[5,4-d]pyrimidine | Various substitutions | Diamino substitutions |
Preclinical Efficacy Studies of Jnj 39729209 in in Vivo Models
Investigation of JNJ-39729209's Effects in Nociceptive Models
This compound has demonstrated notable efficacy in preclinical models of nociception, indicating its potential as an analgesic agent. The compound acts as an antagonist at TRPV1 receptors across multiple species, including human, rat, canine, and guinea pig. nih.govjnj.comnih.gov
| Species | pIC50 Value |
| Human | 7.9 |
| Rat | 8.5 |
| Canine | 7.9 |
| Guinea Pig | 7.7 |
| Table 1: Potency of this compound on TRPV1 Receptors in Different Species. nih.govjnj.comnih.gov |
In established rat models of inflammatory pain, this compound has shown significant efficacy. jnj.com The compound was reported to substantially ameliorate thermal hyperalgesia—an increased sensitivity to heat—in models induced by both carrageenan and Complete Freund's Adjuvant (CFA). jnj.comnih.govnih.govresearchgate.netsci-hub.ru These models mimic the inflammatory pain state, and the positive results suggest the compound's ability to counteract pain arising from inflammation. researchgate.net
As a TRPV1 antagonist, this compound effectively blocks the effects of the TRPV1 agonist, capsaicin (B1668287). jnj.com In vivo studies have shown that this compound blocks capsaicin-induced hypotension in a dose-dependent manner. jnj.comsci-hub.ru Capsaicin, the pungent compound in chili peppers, directly activates TRPV1-expressing sensory neurons, leading to sensations of burning pain and other physiological responses. researchgate.net The ability of this compound to inhibit these responses underscores its direct engagement and antagonism of the TRPV1 receptor in a physiological setting. jnj.comsci-hub.ru
Attenuation of Inflammatory Hyperalgesia (e.g., Carrageenan-Induced, CFA-Induced Models)
Assessment of Anti-inflammatory Activities of this compound
This compound has demonstrated anti-inflammatory activities in preclinical models. nih.govjnj.comnih.gov Its efficacy in carrageenan- and CFA-induced hyperalgesia models points towards an anti-inflammatory effect, as these models are characterized by a significant inflammatory component. jnj.comnih.gov
Upon stimulation, TRPV1-expressing sensory neurons can release pro-inflammatory neuropeptides like substance P and calcitonin gene-related peptide (CGRP), which contribute to neurogenic inflammation. researchgate.net While this compound has been characterized as having anti-inflammatory properties based on its performance in models like carrageenan- and CFA-induced inflammation, specific data detailing its effects on key inflammatory biomarkers such as TNF-α, IL-1β, C-reactive protein (CRP), or myeloperoxidase (MPO) were not identified in the available research. jnj.comnih.gov However, the compound was noted to induce a mild hyperthermia in vivo, a physiological response observed with some TRPV1 antagonists. jnj.comresearchgate.net
Evaluation of Antitussive Potential of this compound
The role of TRPV1 receptors in mediating the cough reflex has made them a target for developing novel antitussive therapies. nih.govnih.gov
This compound has been evaluated for its potential as a cough suppressant. jnj.comnih.gov In a guinea pig model, the compound exhibited significant anti-tussive activity by inhibiting the cough reflex induced by capsaicin. jnj.comnih.govnih.gov This finding suggests that by blocking the activation of TRPV1 receptors in the airways, this compound can prevent the sensory nerve activation that leads to coughing. nih.govnih.gov
Preclinical Pharmacokinetic and Distribution Research of Jnj 39729209
Systemic Exposure and Bioavailability Studies in Animal Models
In preclinical pharmacokinetic studies, the systemic exposure and bioavailability of JNJ-39729209 were evaluated in animal models. These investigations are crucial in early drug development to determine how a compound is absorbed and to what extent it becomes available in the systemic circulation after administration.
Findings from these studies indicate that this compound possesses good oral bioavailability. The assessment of bioavailability in preclinical species is a standard procedure to predict if a drug candidate can be effectively absorbed when administered orally. While the specific quantitative bioavailability data (e.g., percentage of the administered dose that reaches systemic circulation) in species such as rats or dogs are not detailed in the available literature, the qualitative description suggests favorable absorption characteristics, supporting its potential for further development.
Tissue Distribution and Accumulation Profile, Including Central Nervous System Compartments
The distribution of a compound into various tissues is a critical pharmacokinetic parameter, with particular interest in its ability to penetrate the central nervous system (CNS) for drugs targeting the brain. Research indicates that this compound is brain penetrant.
Studies in rat models provided specific data on the compound's concentration in the brain following oral administration. The brain exposure for a related compound, BCTP, reached significant levels, demonstrating the molecule's ability to cross the blood-brain barrier. The mean brain-to-plasma concentration ratios were calculated to be 3.0 and 2.6 at 1 hour and 3 hours post-administration, respectively. A high tissue distribution is a noted characteristic of related compounds.
Brain Tissue Distribution of BCTP (a related compound) in Rats
| Time Post-Administration | Brain Exposure (pmol/g) | Mean Brain/Plasma Ratio |
|---|---|---|
| 1 hour | 2873 ± 213 | 3.0 |
Metabolic Stability and Clearance Pathways in Preclinical Species
Metabolic stability is a key determinant of a drug's half-life and its duration of action in the body. In vitro drug metabolism studies are essential for predicting in vivo pharmacokinetic parameters like bioavailability, half-life (t1/2), and intrinsic clearance (CLint). ntu.edu.sg Preclinical pharmacokinetic assessments determined that this compound has low clearance and a moderate volume of distribution.
The evaluation of metabolic stability is typically conducted in early drug discovery using in vitro systems such as liver microsomes or hepatocytes from various preclinical species (e.g., rat, mouse, dog) and humans. kaly-cell.comsrce.hr These assays measure the rate at which the compound is metabolized by enzymes, primarily Cytochrome P450 (CYP) enzymes located in the liver. pharmaron.com The results, often expressed as in vitro half-life and intrinsic clearance, help in selecting candidates with favorable pharmacokinetic profiles. A compound that is metabolized too quickly may not achieve sufficient exposure, while one that is metabolized too slowly could accumulate and lead to adverse effects.
While it is established that this compound has low clearance, specific quantitative data on its metabolic half-life or the intrinsic clearance values from in vitro studies with liver microsomes or hepatocytes of preclinical species are not specified in the publicly available literature. Elucidating the specific metabolic pathways would involve identifying the metabolites formed, a process typically achieved through techniques like liquid chromatography-mass spectrometry (LC-MS/MS). kaly-cell.com
Synthetic Chemistry and Process Development for Jnj 39729209
Chemical Synthesis Routes to the Thiazolo[5,4-d]pyrimidine (B3050601) Core of JNJ-39729209
The synthesis of this compound, a potent TRPV1 antagonist, hinges on the construction of its characteristic thiazolo[5,4-d]pyrimidine core. researchgate.net This heterocyclic system is a key structural motif found in various biologically active compounds. nih.govmdpi.com
Development of Efficient and Scalable Preparative Methodologies
Initial synthetic routes have been refined to facilitate large-scale production. A notable advancement is the development of a two-pot, five-step process for building the thiazolo[5,4-d]pyrimidine ring. researchgate.net This method is designed to be concise and amenable to large-scale preparation without the need for chromatography, a significant advantage in process chemistry. researchgate.net The synthesis starts from 4,6-dichloro-5-aminopyrimidine, which undergoes treatment with isothiocyanates in the presence of a base. researchgate.net This approach is considered one of the most direct and shortest routes to this bicyclic system. researchgate.net
Further research into the synthesis of related thiazolo[5,4-d]pyrimidine derivatives has explored various strategies. One such method involves reacting 2-aminothiole with arylacetylchlorides at high temperatures to yield thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives. nih.gov Another approach begins with the one-pot reaction of sulfur, 2-cyanoacetamide, and an appropriate isothiocyanate to form 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides. mdpi.com These intermediates can then undergo cyclization with trifluoroacetic anhydride (B1165640) to form the thiazolo[4,5-d]pyrimidine (B1250722) core. mdpi.com
Optimization of Reaction Conditions and Reagent Selection
Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency while minimizing environmental impact and cost. siemens.com For the synthesis of this compound, modifications were made to facilitate the acylation of 5-aminopyrimidine (B1217817) and the subsequent thiazole (B1198619) formation. researchgate.net
The selection of reagents and solvents plays a critical role. For instance, in the synthesis of related dihydrobenzofuran neolignans, silver(I) oxide was identified as a highly efficient oxidant, and acetonitrile (B52724) was found to provide a good balance between conversion and selectivity, while also being a "greener" solvent option. scielo.br The reaction time was also optimized, reducing it from 20 hours to 4 hours without a significant loss in conversion or selectivity. scielo.br Such optimization principles are broadly applicable in process development to enhance sustainability and efficiency. vib.be
The table below illustrates a general example of how reaction conditions can be optimized, drawing from methodologies used for similar heterocyclic compounds.
Table 1: Example of Reaction Condition Optimization
| Parameter | Initial Condition | Optimized Condition | Outcome |
|---|---|---|---|
| Solvent | Dichloromethane | Acetonitrile | Improved "green" profile, better selectivity |
| Oxidant | Various | Silver(I) Oxide (0.5 equiv.) | Higher conversion efficiency |
| Reaction Time | 20 hours | 4 hours | Reduced process time without compromising yield |
| Purification | Chromatography | Crystallization | More scalable and cost-effective |
This table is a generalized representation based on optimization principles for similar chemical syntheses and does not represent the specific proprietary process for this compound.
Purification and Characterization of Synthetic Intermediates and Final Product
The purification of this compound and its intermediates is a critical step to ensure the final product meets stringent quality standards. The developed scalable synthesis is notable for being chromatography-free, which is a significant advantage for large-scale manufacturing. researchgate.net Instead of chromatography, techniques like crystallization are often employed. siemens.com The process involves a "solvent switch," where a dissolving solvent is replaced by a crystallizing solvent, often through distillation, to induce the solidification of the desired compound. siemens.com
Characterization of the final compound and its precursors is essential to confirm their identity and purity. Standard analytical techniques are employed for this purpose. The structure of this compound has been confirmed as 2-(2,6-dichloro-benzyl)-thiazolo[5,4-d]pyrimidin-7-yl]-(4-trifluoromethyl-phenyl)-amine. researchgate.net Spectroscopic methods and elemental analysis are typically used to characterize such compounds. mdpi.com For example, in the synthesis of related trifluoromethyl-thiazolo[4,5-d]pyrimidine derivatives, the presence of the CF3 group was confirmed by an absorption band in the infrared (IR) spectrum. mdpi.com
The table below lists the compounds mentioned in this article.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| 4,6-dichloro-5-aminopyrimidine |
| 2-aminothiole |
| 2-cyanoacetamide |
| Trifluoroacetic anhydride |
| Silver(I) oxide |
| Acetonitrile |
| Dichloromethane |
Advanced Research Applications and Future Perspectives on Jnj 39729209
JNJ-39729209 as a Probe for Deeper Understanding of TRPV1 Physiology and Pathology
This compound serves as a critical chemical probe for elucidating the complex roles of the TRPV1 channel in both normal physiological functions and disease states. As a potent antagonist, it effectively blocks the activation of TRPV1 by its primary triggers: the chemical agonist capsaicin (B1668287), noxious heat, and acidic conditions (protons). researchgate.net This multi-modal inhibition allows researchers to dissect the specific contributions of TRPV1 activation to various biological phenomena. researchgate.net
In preclinical research, this compound has been shown to displace the binding of resiniferatoxin (B1680534), a potent TRPV1 agonist, confirming its direct interaction with the receptor. researchgate.net Its utility as a probe is demonstrated by its ability to block capsaicin-induced physiological responses, such as hypotension. researchgate.netmedchemexpress.com
The compound has been particularly valuable in studying the pathology of pain and inflammation. openpainjournal.com In established animal models, this compound significantly mitigates thermal hyperalgesia—an enhanced sensitivity to heat—induced by inflammatory agents like carrageenan and Complete Freund's Adjuvant (CFA). researchgate.netmedchemexpress.comopenpainjournal.com These findings underscore the central role of TRPV1 in the development of inflammatory pain and position this compound as a key tool for investigating the underlying mechanisms of peripheral sensitization. openpainjournal.comopenaccessjournals.com By inhibiting the channel, the compound helps to delineate the signaling pathways that link tissue injury and inflammation to the sensation of pain. nih.gov
| Activation Mode | Effect of this compound | Physiological/Pathological Relevance |
| Capsaicin | Inhibition | Probe for vanilloid binding site; model for nociceptive pain signaling. researchgate.net |
| Heat | Inhibition | Study of thermal sensation and inflammatory thermal hyperalgesia. researchgate.netresearchgate.net |
| Protons (Acid) | Inhibition | Investigation of pain associated with acidic environments, such as in inflammation and tissue injury. researchgate.netresearchgate.net |
Comparative Preclinical Analysis of this compound with Other TRPV1 Antagonists
The landscape of TRPV1 antagonists includes a variety of chemical structures with differing profiles. This compound is considered a "first-generation" or polymodal antagonist because it potently blocks the channel's activation by capsaicin, heat, and protons. researchgate.netresearchgate.netmdpi.com This contrasts with "second-generation" or mode-selective antagonists, which are designed to block specific activation modes (like capsaicin) while having less effect on others (like heat or protons) in an attempt to retain analgesic effects. researchgate.netmdpi.com
A key differentiator among TRPV1 antagonists in preclinical studies is their effect on body temperature. Many first-generation antagonists, such as Amgen's AMG517 and Abbott's ABT-102, were noted for causing hyperthermia. researchgate.net this compound was also observed to induce a mild hyperthermia in preclinical models, a characteristic on-target effect linked to the blockade of tonic TRPV1 activation by protons, which is involved in thermoregulation. researchgate.netresearchgate.net
In contrast, the prototypical antagonist capsazepine (B1668289) has a less ideal pharmacological profile, as it is not selective for TRPV1 and also inhibits other channels. openpainjournal.com Other compounds like A-425619 and ABT-102 have shown efficacy in various inflammatory and neuropathic pain models. openpainjournal.com this compound's efficacy in carrageenan and CFA models of inflammatory pain is comparable to that reported for other potent antagonists. openpainjournal.com
| Compound | Class/Type | Blocks Capsaicin | Blocks Heat | Blocks Protons | Reported Efficacy in Pain Models |
| This compound | Polymodal Antagonist | Yes researchgate.net | Yes researchgate.net | Yes researchgate.net | Inflammatory thermal hyperalgesia. researchgate.netopenpainjournal.com |
| Capsazepine | Non-selective Antagonist | Yes openpainjournal.com | Yes | Yes | Neuropathic and inflammatory pain (variable by species). openpainjournal.com |
| ABT-102 | Polymodal Antagonist | Yes | Yes | Yes | Inflammatory, bone cancer, postoperative pain. openpainjournal.com |
| AMG517 | Polymodal Antagonist | Yes | Yes | Yes | Analgesic effects demonstrated. researchgate.net |
| BCTC | Antagonist | Yes openpainjournal.com | N/A | Yes openpainjournal.com | Neuropathic pain. openpainjournal.com |
Exploration of Novel Disease Models and Therapeutic Areas for TRPV1 Antagonism using this compound
While the primary focus of TRPV1 antagonism has been on pain management, research with probes like this compound has illuminated other potential therapeutic applications. openaccessjournals.commdpi.com A significant finding from preclinical studies is the compound's anti-tussive (cough-suppressing) activity. researchgate.netmedchemexpress.com this compound demonstrated significant efficacy in a guinea pig model of capsaicin-induced cough, suggesting that TRPV1 antagonists could be a viable treatment strategy for refractory chronic cough, a condition where TRPV1 is believed to be hypersensitive in airway sensory nerves. researchgate.netmedchemexpress.com
Beyond pain and cough, the widespread expression and function of TRPV1 suggest other areas for exploration. frontiersin.org TRPV1 channels are implicated in the pathophysiology of:
Osteoarthritis: TRPV1 is expressed in joint tissues and contributes to pain signaling in animal models of osteoarthritis. openaccessjournals.com Antagonists like this compound could be used to further probe the role of TRPV1 in this condition.
Irritable Bowel Syndrome (IBS): TRPV1 is involved in visceral hypersensitivity, a key component of IBS. openaccessjournals.com
Cardiovascular and Respiratory Systems: Non-neuronal TRPV1 expression in tissues like vascular smooth muscle suggests roles in regulating blood pressure and other functions, opening avenues for investigating its role in cardiovascular diseases. frontiersin.orgbiorxiv.org
The well-characterized, multi-modal inhibitory profile of this compound makes it a suitable tool for initial proof-of-concept studies in these and other emerging disease models where TRPV1 sensitization or activation is a suspected pathological mechanism.
Integration of Computational and Systems Biology Approaches in this compound Research (e.g., in silico target identification, molecular modeling)
The advancement of computational and systems biology offers powerful tools to accelerate and refine research on compounds like this compound. ibm.comutoronto.ca These in silico methods can provide predictive models that complement and guide traditional laboratory experiments. taylorfrancis.comarxiv.org
Molecular Modeling: Computational modeling can be used to visualize the precise binding of this compound to the TRPV1 channel at an atomic level. Such models, which have been developed for other TRPV1 ligands, can reveal the key amino acid residues involved in the interaction. researchgate.net This information is invaluable for understanding the mechanism of antagonism and for the rational design of second-generation antagonists with improved properties, such as mode-selectivity, to potentially avoid side effects like hyperthermia. mdpi.com
In Silico Target Identification: Target fishing is a computational strategy used to identify potential protein targets for a given molecule. mdpi.com Applying in silico target fishing algorithms to this compound could help predict potential off-target interactions, providing a more comprehensive understanding of its biological activity. mdpi.combiorxiv.org This approach can also uncover entirely new therapeutic targets for the compound, supporting drug repurposing efforts. mdpi.com
Systems Biology and Mathematical Modeling: Systems biology aims to understand the complex interplay of biological components within a system. sahmri.org.au Mathematical models have been employed to analyze and predict the hyperthermic effects of TRPV1 antagonists by integrating data on their potency against different activation modes. researchgate.net Such models could be specifically applied to this compound to better quantify the relationship between its blockade of proton and heat activation and its thermoregulatory effects, aiding in the prediction of its profile in humans. researchgate.net Integrating pharmacokinetic and pharmacodynamic data into these models can further enhance their predictive power for future clinical development. ibm.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
